molecular formula C25H23ClN2O4 B3894775 N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE

N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE

Cat. No.: B3894775
M. Wt: 450.9 g/mol
InChI Key: NURMDFVDFSEBAZ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenyl furan with a suitable amine to form an intermediate, which is then reacted with benzoyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .

Comparison with Similar Compounds

N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE can be compared with other similar compounds, such as dichloroanilines and steviol glycosides . While dichloroanilines are characterized by the presence of two chlorine atoms on an aniline ring, steviol glycosides are known for their sweet taste and are derived from the Stevia plant. The unique structure of this compound, which includes both a chlorophenyl group and a furan ring, distinguishes it from these other compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4/c26-21-11-5-4-10-20(21)23-13-12-18(32-23)15-22(25(30)27-16-19-9-6-14-31-19)28-24(29)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,19H,6,9,14,16H2,(H,27,30)(H,28,29)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURMDFVDFSEBAZ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-((Z)-2-[5-(2-CHLOROPHENYL)-2-FURYL]-1-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE

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